KL1333

描述

属性

IUPAC Name |

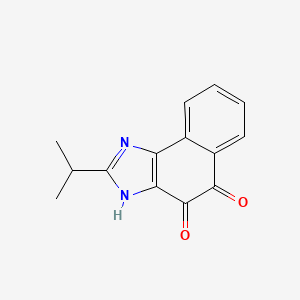

2-propan-2-yl-3H-benzo[e]benzimidazole-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-7(2)14-15-10-8-5-3-4-6-9(8)12(17)13(18)11(10)16-14/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFWITSBVLLDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1)C(=O)C(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800405-30-4 | |

| Record name | KL-1333 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800405304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KL-1333 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA2ZOL5UGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism of KL1333: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the mechanism of action of KL1333, an investigational drug under development for primary mitochondrial diseases. By summarizing key experimental findings, outlining methodologies, and visualizing the core signaling pathway, this document serves as a comprehensive resource for understanding how this compound exerts its therapeutic effects at the molecular level.

Core Mechanism of Action: NAD+ Modulation

This compound is an orally available small molecule that acts as a modulator of intracellular nicotinamide adenine dinucleotide (NAD+) levels.[1][2] Its primary mechanism involves interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2][3] this compound serves as a substrate for NQO1, which utilizes NADH to reduce this compound. This process results in the oxidation of NADH to NAD+, thereby increasing the intracellular NAD+/NADH ratio.[1][3]

An elevated NAD+/NADH ratio is crucial in the context of mitochondrial diseases, where this ratio is often diminished due to respiratory chain deficiency.[1] By restoring this balance, this compound initiates a cascade of downstream signaling events that ultimately enhance mitochondrial biogenesis and function.[1][2][3]

The SIRT1/AMPK/PGC-1α Signaling Pathway

The increase in intracellular NAD+ levels triggered by this compound directly activates two key metabolic sensors: Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK).[1][2]

-

SIRT1 Activation: SIRT1 is an NAD+-dependent deacetylase. The increased availability of NAD+ enhances its activity.

-

AMPK Activation: While the direct link between this compound and AMPK activation is noted, the precise upstream events remain a subject of ongoing research.

The concurrent activation of SIRT1 and AMPK converges on the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2] PGC-1α is a master regulator of mitochondrial biogenesis.[1] Its activation by SIRT1 and AMPK leads to the increased expression of genes involved in mitochondrial proliferation and function.

The following diagram illustrates the signaling cascade initiated by this compound:

Therapeutic Outcomes

The activation of the SIRT1/AMPK/PGC-1α pathway and subsequent enhancement of mitochondrial biogenesis and function manifest in several key therapeutic outcomes observed in preclinical models, particularly in fibroblasts derived from patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS).[1][2][3]

These outcomes include:

-

Increased ATP Levels: Enhanced mitochondrial oxidative capacity leads to more efficient energy production.[1][3]

-

Decreased Lactate Levels: Improved mitochondrial function reduces the reliance on anaerobic glycolysis, thereby lowering the accumulation of lactate, a common issue in mitochondrial diseases.[1][3]

-

Decreased Reactive Oxygen Species (ROS) Levels: By improving the efficiency of the electron transport chain, this compound helps to reduce the production of harmful reactive oxygen species.[1][3]

-

Increased Mitochondrial Mass and Membrane Potential: The promotion of mitochondrial biogenesis leads to a greater number of healthy mitochondria with robust membrane potential, essential for efficient ATP synthesis.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the effects of this compound in MELAS fibroblasts.[1]

| Parameter | Cell Type | Treatment | Observation |

| NAD+/NADH Ratio | MELAS Fibroblasts | 1 µM this compound (30 min) | Significantly increased above the level of wild-type fibroblasts. |

| ATP Levels | MELAS Fibroblasts | 1 µM this compound (24 h) | Significantly increased. |

| Lactate Levels | MELAS Fibroblasts | 1 µM this compound (24 h) | Significantly decreased. |

| ROS Levels | MELAS Fibroblasts | 1 µM this compound (24 h) | Significantly decreased. |

| ATP Levels (Comparison) | MELAS Fibroblasts | 1 µM this compound vs. 1 µM Idebenone (24 h) | This compound had a stronger effect on increasing ATP levels compared to idebenone. |

Experimental Protocols

The elucidation of this compound's mechanism of action involved a series of in vitro experiments utilizing various cell lines.[1]

Cell Culture

-

Cell Lines: C2C12 myoblasts, L6 myoblasts, and human fibroblasts derived from a patient with MELAS were used.[1]

-

Culture Conditions: Standard cell culture conditions were maintained, including appropriate media, temperature, and CO2 levels.

Measurement of Intracellular Molecules

-

NAD+ and NADH Levels: Intracellular NAD+ and NADH were extracted from cell lysates. Their concentrations were measured using a microplate reader-based assay, and the NAD+/NADH ratio was subsequently calculated.[1][3]

-

ATP Levels: Intracellular ATP was measured from cell lysates using a luminescence-based assay.[1][3]

-

Lactate Levels: Intracellular lactate levels were determined from cell lysates using an enzyme-based colorimetric assay.[1][3]

-

ROS Levels: Cellular reactive oxygen species were quantified by staining cells with a fluorescent probe (CM-H2DCFDA) and analyzing them via flow cytometry.[1][3]

Enzyme Activity Assays

-

SIRT1 Activity: The activity of SIRT1 was assessed using a fluorescence-based assay, which measures the deacetylation of a fluorogenic substrate.[1]

Mitochondrial Function Analysis

-

Mitochondrial Mass: Mitochondrial content was likely assessed using a fluorescent dye that specifically accumulates in mitochondria, followed by quantification via flow cytometry or fluorescence microscopy.

-

Mitochondrial Membrane Potential: A fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner was likely used to assess the mitochondrial membrane potential.

-

Oxidative Capacity: Cellular oxygen consumption rates, indicative of oxidative phosphorylation, were likely measured using techniques such as high-resolution respirometry.

The following diagram outlines the general experimental workflow:

Clinical Significance

This compound is currently being investigated in clinical trials for the treatment of primary mitochondrial diseases.[4][5][6] The primary goals of these trials are to evaluate the safety, tolerability, and efficacy of this compound in improving symptoms such as fatigue and muscle weakness in patients.[4][7][8] The drug has received Orphan Drug Designation in both the United States and Europe for the treatment of inherited mitochondrial respiratory chain diseases.[9][10] Early clinical trial results have shown promising outcomes, with this compound being well-tolerated and demonstrating potential improvements in fatigue and functional strength in adults with primary mitochondrial disease.[7][8][11]

Conclusion

This compound represents a promising therapeutic strategy for mitochondrial diseases by targeting the fundamental issue of NAD+ depletion. Its mechanism, centered on the NQO1-mediated increase of the NAD+/NADH ratio and subsequent activation of the SIRT1/AMPK/PGC-1α signaling pathway, offers a multi-faceted approach to improving mitochondrial health. The preclinical data strongly support its potential to enhance energy metabolism and reduce oxidative stress. Ongoing clinical trials will be crucial in determining the ultimate therapeutic value of this compound for patients suffering from these debilitating disorders.

References

- 1. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]

- 2. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. FALCON study: Efficacy of this compound in adult patients with primary mitochondrial disease - Cambridge Clinical Mitochondrial Research Group [mitocamb.medschl.cam.ac.uk]

- 6. hra.nhs.uk [hra.nhs.uk]

- 7. Early clinical trial shows promising results for adults with primary mitochondrial disease | UCL Faculty of Brain Sciences [ucl.ac.uk]

- 8. musculardystrophyuk.org [musculardystrophyuk.org]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. storage.mfn.se [storage.mfn.se]

- 11. academic.oup.com [academic.oup.com]

KL1333: A Novel NAD+ Modulator for Mitochondrial Disease - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KL1333, a promising novel NAD+ modulator currently in clinical development for the treatment of primary mitochondrial diseases (PMD). This document synthesizes the available preclinical and clinical data, details the underlying mechanism of action, and provides insights into the experimental protocols utilized in its evaluation.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1). This interaction facilitates the oxidation of NADH to NAD+, thereby increasing the intracellular NAD+/NADH ratio.[1][2] This rebalancing of the cellular redox state is critical in mitochondrial disease, where a dysfunctional electron transport chain often leads to an accumulation of NADH and a corresponding depletion of NAD+.

The elevation of intracellular NAD+ levels by this compound initiates a cascade of downstream signaling events pivotal for mitochondrial health and function. Increased NAD+ availability activates sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[2][3] SIRT1 activation, in turn, leads to the activation of AMP-activated protein kinase (AMPK) and the deacetylation and subsequent activation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2][3] PGC-1α is a master regulator of mitochondrial biogenesis, promoting the formation of new, functional mitochondria.[2][3]

This signaling pathway ultimately leads to enhanced mitochondrial oxidative capacity, increased ATP production, and a reduction in lactate and reactive oxygen species (ROS), addressing key pathological features of mitochondrial disease.[2][3]

Signaling Pathway of this compound

Caption: this compound signaling pathway.

Data Presentation

Preclinical Data

The preclinical efficacy of this compound has been demonstrated in various cell models, including C2C12 and L6 myoblasts, and importantly, in fibroblasts derived from patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS).[1][3]

| Parameter | Cell Line | Treatment | Result | Reference |

| NAD+/NADH Ratio | C2C12 Myoblasts | 1 µM this compound for 30 min | Significant Increase | [1] |

| L6 Myoblasts | 2 µM this compound for 30 min | Significant Increase | [1] | |

| MELAS Fibroblasts | 1 µM this compound for 30 min | Significantly increased above wild-type levels | [3] | |

| SIRT1 Activity | C2C12 Myoblasts | 1 µM this compound for 1 h | Significant Increase | [3] |

| L6 Myoblasts | 2 µM this compound for 1 h | Significant Increase | [3] | |

| AMPK Activation | C2C12 Myoblasts | 1 µM this compound | Time-dependent increase in phosphorylation | [1] |

| PGC-1α Activation | C2C12 Myoblasts | 2 µM this compound | Time-dependent decrease in acetylation | [1] |

| ATP Levels | MELAS Fibroblasts | 1 µM this compound for 24 h | Significant Increase in 2 of 3 cell lines | [3] |

| Lactate Levels | MELAS Fibroblasts | 1 µM this compound for 24 h | Attenuated elevation in 1 of 3 cell lines | [3] |

| ROS Levels | MELAS Fibroblasts | 1 µM this compound for 24 h | Significant Decrease | [3] |

| Mitochondrial Mass | MELAS Fibroblasts | 1 µM this compound for 24 h | Significant Increase | [3] |

| Mitochondrial Membrane Potential | MELAS Fibroblasts | 1 µM this compound for 24 h | Significant Increase | [3] |

| Mitochondrial Oxidative Capacity | MELAS Fibroblasts | 1 µM this compound for 24 h | Significant Increase | [3] |

Clinical Data

A Phase 1a/b study evaluating the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and patients with PMD has been completed.[2][4][5] The study also included exploratory efficacy endpoints in the patient cohort.

| Parameter | Patient Population | Treatment | Result | Reference |

| Safety & Tolerability | Healthy Volunteers & PMD Patients | Single and multiple oral doses | Safe and well-tolerated; dose-dependent gastrointestinal side effects were the main dose-limiting factor. | [4][5] |

| Fatigue | PMD Patients (n=8; 6 active, 2 placebo) | Daily oral dosing for 10 days | Improvements observed in the this compound-treated group compared to placebo. | [2][5] |

| Functional Strength | PMD Patients (n=8; 6 active, 2 placebo) | Daily oral dosing for 10 days | Improvements observed in the 30-second Sit-to-Stand test in the this compound-treated group compared to placebo. | [2][5] |

Note: Specific quantitative data from the Phase 1a/b patient cohort, while showing positive trends, have not been detailed in the publicly available literature at the time of this guide's compilation.

A global, randomized, placebo-controlled Phase 2 study, known as the FALCON study, is currently ongoing to further evaluate the efficacy and safety of this compound in adult patients with PMD.[6][7]

| Parameter | Details |

| Study Design | Randomized, double-blind, placebo-controlled |

| Patient Population | Adult patients with genetically confirmed PMD (e.g., MELAS-MIDD, KSS-CPEO spectrum disorders, MERRF) experiencing debilitating fatigue and myopathy |

| Intervention | This compound (50mg-100mg twice daily) or placebo for 48 weeks |

| Primary Endpoints | 1. PROMIS Fatigue Mitochondrial Disease Short Form2. 30-second Sit-to-Stand test |

| Status | Recruiting |

An interim analysis of the FALCON study has confirmed a strong safety profile for this compound and both primary endpoints passed the futility analysis, supporting the continuation of the study.[7]

Experimental Protocols

Preclinical Experimental Workflow

Caption: Preclinical experimental workflow for this compound evaluation.

Detailed Methodologies

-

Cell Lysis: Cells are washed with cold PBS and lysed with an acidic or basic extraction buffer to stabilize NAD+ or NADH, respectively.

-

Extraction: The lysates are centrifuged, and the supernatants are collected.

-

Quantification: NAD+ and NADH levels in the extracts are measured using a commercially available NAD/NADH assay kit, which typically involves an enzyme cycling reaction. The absorbance or fluorescence is read using a microplate reader.[1]

-

Ratio Calculation: The NAD+/NADH ratio is calculated based on the measured concentrations of NAD+ and NADH.[1]

-

Sample Preparation: Nuclear extracts or immunoprecipitated SIRT1 are prepared from treated and control cells.

-

Enzymatic Reaction: The samples are incubated with a fluorogenic SIRT1 substrate and NAD+.

-

Development: A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader. The activity is proportional to the fluorescence intensity.[3]

-

Protein Extraction: Whole-cell lysates are prepared from treated and control cells.

-

Protein Quantification: Protein concentration is determined using a Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software, and the ratio of p-AMPK to total AMPK is calculated to determine the level of activation.[1]

-

Cell Lysis and Immunoprecipitation: Cells are lysed, and PGC-1α is immunoprecipitated from the lysates using an anti-PGC-1α antibody conjugated to beads.

-

Elution: The immunoprecipitated PGC-1α is eluted from the beads.

-

Western Blot: The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is probed with an anti-acetyl-lysine antibody to detect the acetylation status of PGC-1α. The membrane is then stripped and re-probed with an anti-PGC-1α antibody to determine the total amount of immunoprecipitated PGC-1α.

-

Analysis: The level of PGC-1α acetylation is determined by the ratio of the acetylated PGC-1α signal to the total PGC-1α signal.[1]

-

ATP Levels: Measured using a luciferase-based ATP assay kit. The luminescence, which is proportional to the ATP concentration, is read on a luminometer.[3]

-

Lactate Levels: Determined using a colorimetric lactate assay kit where lactate is oxidized to generate a product that reacts with a probe to produce color. The absorbance is measured on a microplate reader.[3]

-

ROS Levels: Assessed by flow cytometry using a fluorescent ROS indicator dye such as CM-H2DCFDA. Cells are incubated with the dye, and the fluorescence intensity, which correlates with the amount of ROS, is measured.[3]

These parameters are typically measured using flow cytometry with specific fluorescent probes:

-

Mitochondrial Mass: Staining with a mitochondria-specific dye that is independent of membrane potential, such as MitoTracker Green FM.

-

Mitochondrial Membrane Potential: Staining with a potential-sensitive dye like TMRM or TMRE. A decrease in fluorescence indicates depolarization.

-

Oxidative Capacity: Can be inferred from measurements of oxygen consumption rate (OCR) using specialized equipment like a Seahorse XF Analyzer.

Conclusion

This compound represents a rationally designed therapeutic agent for primary mitochondrial diseases, targeting the fundamental NAD+ deficiency that characterizes these disorders. Its mechanism of action, involving the activation of the NQO1-SIRT1-AMPK-PGC-1α pathway, leads to enhanced mitochondrial biogenesis and function. Preclinical studies have provided strong evidence for its efficacy in cellular models of mitochondrial disease. Early clinical data are promising, demonstrating a favorable safety profile and signals of efficacy in patients. The ongoing Phase 2 FALCON study will be crucial in further establishing the clinical benefit of this compound for individuals suffering from the debilitating symptoms of mitochondrial disease. The continued development of this compound holds significant promise for a patient population with a high unmet medical need.

References

- 1. storage.mfn.se [storage.mfn.se]

- 2. Abliva reports positive clinical Phase 1a/b results for this compound including signs of efficacy in PMD patients - Inderes [inderes.dk]

- 3. Abliva Announces Publication of Results from Phase 1a/b Study of this compound in the Scientific Journal Brain [view.news.eu.nasdaq.com]

- 4. Early clinical trial shows promising results for adults with primary mitochondrial disease | UCL Faculty of Brain Sciences [ucl.ac.uk]

- 5. Optimizing rare disorder trials: a phase 1a/1b randomized study of this compound in adults with mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimizing rare disorder trials: a phase 1a/1b randomized study of this compound in adults with mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abliva Reports Positive Interim Results for FALCON Study on this compound in Primary Mitochondrial Disease [synapse.patsnap.com]

The Central Role of NQO1 in the Bioactivation and Therapeutic Efficacy of KL1333: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KL1333 is an investigational drug under development for the treatment of primary mitochondrial diseases, a group of debilitating genetic disorders that impair cellular energy production.[1] The therapeutic potential of this compound is intrinsically linked to its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoenzyme. This technical guide provides an in-depth exploration of the pivotal role of NQO1 in the bioactivation of this compound. It details the molecular mechanism, downstream signaling pathways, and the experimental evidence supporting this crucial drug-enzyme interaction. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of mitochondrial diseases and related therapeutic strategies.

Introduction: The NAD+ Deficiency in Mitochondrial Disease and the Emergence of this compound

Mitochondrial diseases are characterized by dysfunctional mitochondria, the primary sites of cellular energy production in the form of adenosine triphosphate (ATP).[2] A key consequence of mitochondrial dysfunction is a disruption in the balance of the essential coenzyme nicotinamide adenine dinucleotide (NAD), leading to a decreased NAD+/NADH ratio.[3] This imbalance further cripples energy metabolism and contributes to the pathophysiology of these disorders.

This compound has emerged as a promising therapeutic candidate designed to address this NAD+ deficiency.[3] It is an orally available small molecule that modulates intracellular NAD+ levels, thereby improving mitochondrial function.[4] Clinical trials have shown that this compound is generally safe and well-tolerated, with early evidence suggesting potential improvements in muscle strength and fatigue in patients with primary mitochondrial diseases.[3][5] The efficacy of this compound is critically dependent on its bioactivation by the enzyme NQO1.[4]

The Core Mechanism: NQO1-Mediated Oxidation of NADH by this compound

This compound functions as a substrate for NQO1, a two-electron reductase enzyme.[6] The fundamental mechanism involves NQO1 utilizing NADH as an electron donor to reduce this compound. The reduced this compound is then rapidly re-oxidized, creating a futile redox cycle that effectively shuttles electrons from NADH, resulting in the net oxidation of NADH to NAD+.[7] This process directly increases the intracellular NAD+/NADH ratio, a key determinant of cellular metabolic state.[4]

The NQO1-dependence of this compound's activity has been unequivocally demonstrated through the use of NQO1 inhibitors. Treatment of cells with specific NQO1 inhibitors, such as ES936 and quercetin, blocks the this compound-induced increase in the NAD+/NADH ratio and downstream cellular effects.[2][4]

Downstream Signaling Cascade: From NAD+ Restoration to Mitochondrial Biogenesis

The NQO1-mediated increase in the NAD+/NADH ratio initiates a cascade of downstream signaling events that culminate in improved mitochondrial health.[4]

-

SIRT1 Activation: The elevated NAD+ levels directly activate Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase.[4]

-

AMPK Activation: The increase in the NAD+/NADH ratio also leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4]

-

PGC-1α Activation: Activated SIRT1 and AMPK converge to activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4] PGC-1α is a key transcriptional coactivator that drives mitochondrial biogenesis and enhances oxidative phosphorylation.[2]

This signaling pathway ultimately leads to an increase in mitochondrial mass, improved mitochondrial membrane potential, and enhanced oxidative capacity, thereby ameliorating the cellular deficits observed in mitochondrial diseases.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on NQO1 activity and downstream cellular processes.

Table 1: Effect of this compound on NAD+/NADH Ratio in Various Cell Lines

| Cell Line | Treatment | Fold Change in NAD+/NADH Ratio (vs. Control) | Reference |

| C2C12 myoblasts | 1 µM this compound for 30 min | Significant Increase | [4] |

| L6 myoblasts | 2 µM this compound for 30 min | Significant Increase | [4] |

| HepG2 hepatocarcinoma cells | Not specified | Significant Increase | [4] |

| MELAS fibroblasts | 1 µM this compound | Significant Increase (above wild-type levels) | [4] |

Table 2: NQO1-Dependent Activation of Downstream Signaling Molecules by this compound

| Cell Line | Treatment | Measured Parameter | Effect | NQO1 Inhibitor Effect | Reference |

| L6 myoblasts | 2 µM this compound | pAMPK/AMPK ratio | Increased | Blocked by ES936 and quercetin | [8] |

| L6 myoblasts | 2 µM this compound | pACC/ACC ratio | Increased | Blocked by ES936 and quercetin | [8] |

| C2C12 myoblasts | 2 µM this compound | PGC-1α acetylation | Decreased | Not specified | [4] |

| C2C12 myoblasts | 2 µM this compound | PGC-1α phosphorylation | Increased | Not specified | [4] |

Table 3: Effects of this compound on Cellular Metabolism and Mitochondrial Function in MELAS Fibroblasts

| Parameter | Treatment | Outcome | Reference |

| Intracellular ATP levels | 1 µM this compound for 24 h | Increased | [8] |

| Intracellular lactate levels | 1 µM this compound for 24 h | Decreased | [8] |

| Intracellular ROS levels | 1 µM this compound for 24 h | Decreased | [8] |

| Mitochondrial mass | 1 µM this compound for 24 h | Increased | [4] |

| Mitochondrial membrane potential | 1 µM this compound for 24 h | Increased | [4] |

Experimental Protocols

In Vitro NQO1 Activity Assay

This protocol is adapted from methodologies described in studies investigating NQO1 substrates.[9]

-

Principle: This colorimetric assay measures the reduction of a tetrazolium salt (WST-1) by NQO1 in the presence of its substrate (menadione) and cofactor (NADH). The rate of increase in absorbance at 440 nm is proportional to NQO1 activity.

-

Materials:

-

Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

-

Protein quantification assay (e.g., BCA)

-

NQO1 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)

-

Menadione (NQO1 substrate)

-

NADH (cofactor)

-

WST-1 or similar tetrazolium salt

-

Dicoumarol (NQO1 inhibitor)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Dilute cell lysates to a consistent protein concentration with NQO1 Assay Buffer.

-

In a 96-well plate, add diluted cell lysate to each well.

-

For inhibitor control wells, add Dicoumarol solution. For other wells, add Assay Buffer.

-

Prepare a reaction mixture containing NQO1 Assay Buffer, Menadione, NADH, and WST-1.

-

Add the reaction mixture to each well.

-

Immediately measure the absorbance at 440 nm in kinetic mode for 5-10 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the slope of the linear portion of the kinetic curve for each sample.

-

Subtract the slope of the inhibitor control (Dicoumarol) from the slopes of the other samples to determine the specific NQO1 activity.

-

Measurement of Intracellular NAD+/NADH Ratio

This protocol is based on commercially available bioluminescent assays.[10][11]

-

Principle: This assay uses a luciferase-based detection system to measure the total amount of NAD+ and NADH in a sample. The light signal produced is proportional to the concentration of these coenzymes.

-

Materials:

-

Cell culture medium and reagents

-

This compound and NQO1 inhibitors

-

PBS

-

NAD/NADH-Glo™ Assay kit (or similar)

-

96-well opaque-walled microplate

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with this compound with or without NQO1 inhibitors for the desired time.

-

Remove the culture medium.

-

To measure total NAD+ and NADH, add the NAD/NADH-Glo™ Detection Reagent directly to the cells to induce lysis.

-

To measure NAD+ and NADH individually, perform acid/base extraction according to the kit manufacturer's protocol to selectively degrade NADH or NAD+.

-

Incubate at room temperature as per the kit's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using the provided NAD+ standards.

-

Calculate the concentration of NAD+ and NADH in the samples based on the standard curve.

-

Calculate the NAD+/NADH ratio.

-

Normalize the results to cell number or protein concentration.

-

Visualizations

Caption: Mechanism of this compound bioactivation by NQO1 and downstream signaling.

Caption: Workflow for measuring intracellular NAD+/NADH ratio.

Conclusion

The bioactivation of this compound by NQO1 is a cornerstone of its therapeutic strategy for mitochondrial diseases. This interaction directly addresses the fundamental NAD+ deficiency that drives the pathology of these disorders. By serving as a substrate for NQO1, this compound effectively increases the NAD+/NADH ratio, which in turn activates a signaling cascade that promotes mitochondrial biogenesis and enhances cellular energy metabolism. The NQO1-dependent mechanism of action provides a clear and rational basis for the ongoing clinical development of this compound. A thorough understanding of this core mechanism is essential for researchers and clinicians working to advance therapies for mitochondrial diseases and for the broader field of NAD+ biology. This technical guide provides a comprehensive overview of the critical role of NQO1 in this compound activity, supported by quantitative data and detailed experimental protocols, to facilitate further research and development in this promising therapeutic area.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. frontiersin.org [frontiersin.org]

- 3. musculardystrophyuk.org [musculardystrophyuk.org]

- 4. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Early clinical trial shows promising results for adults with primary mitochondrial disease | UCL Faculty of Brain Sciences [ucl.ac.uk]

- 6. abliva.com [abliva.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to the Core Mechanism of KL1333: Elucidating its Effects on SIRT1 and AMPK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

KL1333 is an investigational drug under development for primary mitochondrial diseases (PMDs), a group of debilitating genetic disorders characterized by impaired energy production. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its modulatory effects on the critical energy-sensing SIRT1 and AMPK signaling pathways. This document synthesizes preclinical data, outlines detailed experimental methodologies for key assays, and presents quantitative findings in a structured format to facilitate understanding and further research in the field of mitochondrial medicine.

Introduction: this compound and Primary Mitochondrial Diseases

Primary mitochondrial diseases are a heterogeneous group of genetic disorders that impair the function of mitochondria, the energy-producing organelles within our cells. These diseases can affect any organ at any age, with common symptoms including debilitating fatigue, muscle weakness (myopathy), and neurological issues. Currently, there are limited approved therapies for PMDs.

This compound is an orally available small molecule being developed as a potential treatment for PMDs. Early-phase clinical trials have demonstrated its safety and tolerability, with promising indications of efficacy in reducing fatigue and enhancing muscle function in patients. The therapeutic hypothesis for this compound is centered on its ability to modulate intracellular energy pathways to compensate for mitochondrial dysfunction.

Core Mechanism of Action: NQO1-mediated NAD+ Modulation

The primary mechanism of this compound involves the modulation of the intracellular nicotinamide adenine dinucleotide (NAD+) pool. This compound acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that catalyzes the oxidation of NADH to NAD+. This enzymatic reaction increases the intracellular NAD+/NADH ratio, a critical determinant of cellular metabolic status. An elevated NAD+/NADH ratio is a key trigger for the activation of downstream energy-sensing pathways.

Effect on the SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is a NAD+-dependent protein deacetylase that plays a pivotal role in regulating cellular metabolism, mitochondrial biogenesis, and stress responses. The activity of SIRT1 is directly dependent on the availability of NAD+.

By increasing the intracellular NAD+/NADH ratio, this compound directly enhances SIRT1 activity. Activated SIRT1 then deacetylates and activates a range of downstream targets, most notably the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis. The deacetylation of PGC-1α by SIRT1 is a critical step in its activation.

Figure 1: this compound-mediated activation of the SIRT1 signaling pathway.

Effect on the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is another central regulator of cellular energy homeostasis. It is activated under conditions of low cellular energy (high AMP/ATP ratio). However, there is a well-established interplay between SIRT1 and AMPK.

Activated SIRT1 can lead to the activation of AMPK. This occurs through the deacetylation of liver kinase B1 (LKB1), an upstream kinase of AMPK. The deacetylation of LKB1 enhances its activity, leading to the phosphorylation and subsequent activation of AMPK.

Once activated, AMPK phosphorylates PGC-1α. This phosphorylation, in conjunction with the SIRT1-mediated deacetylation, leads to the full activation of PGC-1α, further amplifying the signal for mitochondrial biogenesis. Activated AMPK also has numerous other downstream effects aimed at restoring cellular energy balance, including the stimulation of fatty acid oxidation and glucose uptake.

Figure 2: Downstream activation of the AMPK signaling pathway by this compound.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effect of this compound on NAD+/NADH Ratio and SIRT1 Activity

| Cell Line | This compound Concentration (µM) | Treatment Duration | Outcome | Fold Change (vs. Control) | p-value | Reference |

| C2C12 myoblasts | 1 | 30 min | NAD+/NADH Ratio | ~1.5 | < 0.05 | |

| L6 myoblasts | 2 | 30 min | NAD+/NADH Ratio | ~1.7 | < 0.05 | |

| MELAS fibroblasts | 1 | 30 min | NAD+/NADH Ratio | Significantly increased above wild-type levels | < 0.05 | |

| C2C12 myoblasts | 1 | 1 h | SIRT1 Activity | ~1.4 | < 0.05 | |

| L6 myoblasts | 2 | 1 h | SIRT1 Activity | ~1.6 | < 0.05 | |

| MELAS fibroblasts | 1 | 30 min | SIRT1 Activity | Significantly increased | < 0.05 |

Table 2: Effect of this compound on AMPK Activation and Downstream Targets

| Cell Line | This compound Concentration (µM) | Treatment Duration | Outcome | Fold Change (p-AMPK/AMPK) | p-value | Reference |

| C2C12 myoblasts | 1 | 15-60 min | p-AMPK/AMPK Ratio | Time-dependent increase | < 0.05 | |

| L6 myoblasts | 2 | 15-60 min | p-AMPK/AMPK Ratio | Time-dependent increase | < 0.05 | |

| MELAS fibroblasts | 1 | 15-60 min | p-AMPK/AMPK Ratio | Time-dependent increase | < 0.05 | |

| C2C12 myoblasts | 2 | 1-3 h | PGC-1α Acetylation | Decreased | Not specified | |

| C2C12 myoblasts | 2 | 1-3 h | PGC-1α Phosphorylation | Increased | Not specified | |

| C2C12 myoblasts | 1 | 24 h | PGC-1α Promoter Activity | ~1.35 | < 0.05 |

Table 3: Effect of this compound on Cellular Energetics and Mitochondrial Function in MELAS Fibroblasts

| Outcome | This compound Concentration (µM) | Treatment Duration | Fold Change (vs. Untreated MELAS) | p-value | Reference |

| ATP Levels | 1 | 24 h | Significantly increased | < 0.05 | |

| Lactate Levels | 1 | 24 h | Significantly decreased | < 0.05 | |

| ROS Levels | 1 | 24 h | Significantly decreased | < 0.05 | |

| Mitochondrial Mass | 1 | 24 h | Significantly increased | < 0.05 | |

| Mitochondrial Membrane Potential | 1 | 24 h | Significantly increased | < 0.05 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Measurement of Intracellular NAD+/NADH Ratio

A common method for determining the NAD+/NADH ratio is through commercially available colorimetric or fluorometric assay kits.

-

Cell Culture and Treatment: Plate cells (e.g., C2C12, L6, or MELAS fibroblasts) in a 96-well plate and culture until they reach the desired confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Lysis and Extraction:

-

For total NAD+ and NADH measurement, lyse the cells directly in the wells using the provided lysis buffer.

-

To measure NAD+ and NADH separately, perform differential extraction. For NAD+ measurement, lyse the cells with an acidic extraction buffer to degrade NADH. For NADH measurement, use an alkaline extraction buffer to degrade NAD+.

-

-

Detection:

-

Add the enzyme cycling mix to each well. This mix contains enzymes that catalyze a reaction that reduces a substrate in the presence of NAD+ or NADH.

-

The reduced substrate then reacts with a probe to generate a colorimetric or fluorescent signal.

-

-

Quantification:

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the concentrations of NAD+ and NADH in the samples by comparing the readings to a standard curve generated with known concentrations of NAD+ and NADH.

-

The NAD+/NADH ratio is then calculated from the individual concentrations.

-

SIRT1 Activity Assay (Fluorescence-based)

SIRT1 activity is typically measured using a two-step fluorometric assay.

-

Sample Preparation: Prepare cell lysates from cells treated with this compound or vehicle control. The total protein concentration of the lysates should be determined using a standard protein assay (e.g., BCA assay).

-

Deacetylation Reaction:

-

In a 96-well plate, combine the cell lysate with a fluorogenic acetylated peptide substrate and NAD+.

-

Incubate the plate to allow SIRT1 in the lysate to deacetylate the substrate.

-

-

Development:

-

Add a developer solution to each well. The developer solution contains an enzyme that cleaves the deacetylated peptide, releasing the fluorophore.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate fluorometer at the appropriate excitation and emission wavelengths. The fluorescence intensity is directly proportional to the SIRT1 activity in the sample.

-

-

Data Analysis: Normalize the fluorescence signal to the total protein concentration of the lysate to determine the specific activity of SIRT1.

AMPK Activation Assay (Western Blotting)

The activation of AMPK is assessed by measuring the phosphorylation of its catalytic alpha subunit at Threonine 172 (Thr172).

-

Cell Lysis: Lyse the this compound- or vehicle-treated cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK Thr172).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total AMPK.

-

Quantify the band intensities using densitometry software. The level of AMPK activation is expressed as the ratio of p-AMPK to total AMPK.

-

Figure 3: General experimental workflow for assessing the effects of this compound.

Conclusion

This compound represents a promising therapeutic candidate for primary mitochondrial diseases with a well-defined mechanism of action. By acting as a substrate for NQO1, it increases the intracellular NAD+/NADH ratio, leading to the activation of the SIRT1 and AMPK signaling pathways. This cascade ultimately stimulates mitochondrial biogenesis and improves cellular bioenergetics. The preclinical data strongly support this mechanism, and the detailed experimental protocols provided herein offer a guide for researchers to further investigate the effects of this compound and similar compounds. The ongoing clinical development of this compound will be crucial in determining its therapeutic potential for patients with these debilitating diseases.

Initial Investigations of KL1333 for MELAS Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) is a debilitating primary mitochondrial disease (PMD) with no approved treatments. Initial investigations have focused on KL1333, an orally available small molecule, as a potential therapeutic agent. This technical guide provides an in-depth overview of the foundational preclinical and clinical research into this compound for the treatment of MELAS and other PMDs. It details the compound's mechanism of action, summarizes key experimental findings in quantitative tables, outlines the methodologies of pivotal studies, and presents visual representations of signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel, orally administered small molecule being developed by Abliva for the treatment of primary mitochondrial diseases.[1][2] It is a potent modulator of the cellular coenzymes nicotinamide adenine dinucleotide (NAD⁺) and its reduced form, NADH, which are central to cellular energy metabolism.[1][3] The therapeutic rationale for this compound lies in its ability to correct the NAD⁺/NADH imbalance often observed in mitochondrial diseases, thereby enhancing mitochondrial function and energy production.[3][4] this compound has received Orphan Drug Designation in both the United States and Europe, as well as Fast Track designation in the US, for the treatment of PMDs.[2]

Mechanism of Action

This compound's mechanism of action is centered on its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1).[5] By acting as a substrate for NQO1, this compound facilitates the oxidation of NADH to NAD⁺, thus increasing the intracellular NAD⁺/NADH ratio.[5] This rebalancing of the NAD⁺ pool has several downstream effects crucial for mitochondrial health:

-

Activation of SIRT1 and AMPK: The elevated NAD⁺ levels activate Sirtuin 1 (SIRT1), a key metabolic sensor.[5] This, in turn, leads to the activation of AMP-activated protein kinase (AMPK).[5]

-

PGC-1α Activation and Mitochondrial Biogenesis: The activation of the SIRT1/AMPK signaling cascade subsequently activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[5] PGC-1α is a master regulator of mitochondrial biogenesis, leading to the formation of new mitochondria.[5]

This cascade of events ultimately aims to improve cellular energy metabolism and mitigate the mitochondrial dysfunction characteristic of MELAS.

Signaling Pathway of this compound

Preclinical Investigations in MELAS Fibroblasts

The initial efficacy of this compound was investigated in human fibroblasts derived from a patient with MELAS. These studies provided the foundational evidence for its therapeutic potential.

Quantitative Preclinical Data

| Parameter Measured | Cell Line | Treatment | Result | Reference |

| NAD⁺/NADH Ratio | MELAS Fibroblasts | 1 µM this compound | Significantly increased above wild-type levels | [5] |

| ATP Levels | MELAS Fibroblasts | 1 µM this compound (24h) | Significantly increased | [5] |

| Intracellular Lactate | MELAS Fibroblasts | 1 µM this compound (24h) | Decreased | [5] |

| Reactive Oxygen Species (ROS) | MELAS Fibroblasts | 1 µM this compound (24h) | Decreased | [5] |

| Mitochondrial Mass | MELAS Fibroblasts | 1 µM this compound (24h) | Increased | [6] |

| Mitochondrial Membrane Potential | MELAS Fibroblasts | 1 µM this compound (24h) | Increased | [6] |

Experimental Protocols: Preclinical Studies

The methodologies employed in the key preclinical studies using MELAS fibroblasts are detailed below.

Cell Culture and Treatment:

-

Human fibroblasts from a MELAS patient and wild-type controls were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

For experiments, cells were treated with 1 µM this compound for specified durations (e.g., 30 minutes for signaling studies, 24 hours for metabolic and functional assays).

NAD⁺/NADH Ratio Assay:

-

Intracellular NAD⁺ and NADH were extracted from cell lysates.

-

Levels were quantified using a microplate reader-based assay that relies on a lactate dehydrogenase cycling reaction, where the generated NADH reduces a tetrazolium salt to a colored formazan product.

ATP Level Measurement:

-

Intracellular ATP was measured using a luciferin-luciferase-based bioluminescence assay.

-

Cell lysates were mixed with the ATP-releasing reagent, and the resulting luminescence was measured with a luminometer.

Lactate and ROS Assays:

-

Intracellular lactate levels were measured using an enzyme-based assay where lactate is oxidized to pyruvate, generating a colorimetric or fluorometric signal.

-

Reactive Oxygen Species (ROS) levels were quantified using flow cytometry after staining the cells with a fluorescent ROS indicator dye, such as CM-H2DCFDA.

Western Blotting:

-

Protein levels of mitochondrial complex subunits and signaling proteins (SIRT1, AMPK, PGC-1α) were analyzed by Western blotting.

-

Cell lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies, followed by detection with secondary antibodies.

Preclinical Experimental Workflow

Clinical Investigations

The clinical development of this compound has progressed through a Phase 1a/b study and into an ongoing Phase 2 trial (FALCON). These studies aim to evaluate the safety, tolerability, and efficacy of this compound in patients with PMDs, including MELAS.

Phase 1a/b Clinical Trial

This initial clinical study assessed the safety and pharmacokinetics of this compound in healthy volunteers and a small cohort of patients with PMD.[1][2]

Quantitative Clinical Data: Phase 1a/b (Patient Cohort)

| Endpoint | Patient Group | Treatment | Result | Reference |

| Number of Patients | PMD | This compound | 6 | [1][4] |

| PMD | Placebo | 2 | [1][4] | |

| 30-second Sit-to-Stand Test | PMD | 50 mg this compound daily (10 days) | Mean improvement of 2.2 repetitions | [7] |

| NeuroQoL Fatigue t-score | PMD | 50 mg this compound daily (10 days) | Numerically greater improvement vs. placebo | [1][7] |

| Daily Fatigue Impact Scale (DFIS) | PMD | 50 mg this compound daily (10 days) | Numerically greater improvement vs. placebo | [1][7] |

Experimental Protocol: Phase 1a/b (Patient Cohort)

-

Study Design: Double-blind, randomized, placebo-controlled.[1]

-

Participants: 8 patients with genetically confirmed PMD.[1][4]

-

Intervention: Oral administration of 50 mg this compound or placebo once daily for 10 days.[7][8]

-

Primary Outcome Measures: Safety and tolerability.[1]

-

Exploratory Efficacy Endpoints:

Phase 2 FALCON Clinical Trial

The FALCON study is a global, potentially registrational Phase 2 trial designed to further evaluate the efficacy and safety of this compound in a larger population of patients with PMD.[9]

Experimental Protocol: Phase 2 FALCON Study

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, adaptive study.[9]

-

Participants: Adult patients with genetically confirmed PMD who experience chronic fatigue and myopathy.[9]

-

Intervention: Oral this compound (dose to be determined based on Phase 1 data) or placebo administered twice daily for 48 weeks.[9]

-

Primary Outcome Measures:

-

Change from baseline in the PROMIS Fatigue Mitochondrial Disease Short Form.

-

Change from baseline in the 30-second Sit-to-Stand test.

-

Clinical Trial Workflow (FALCON Study)

Summary and Future Directions

The initial investigations into this compound for the treatment of MELAS and other PMDs have provided a strong scientific rationale and promising early clinical signals. Preclinical studies have elucidated a clear mechanism of action involving the modulation of the NAD⁺/NADH ratio and enhancement of mitochondrial biogenesis. The Phase 1a/b clinical trial has demonstrated a favorable safety profile and suggested potential efficacy in improving fatigue and muscle function.

The ongoing Phase 2 FALCON study will be critical in confirming these initial findings in a larger patient population over a longer duration. The data from this trial will be instrumental in determining the future of this compound as a potential first-in-class treatment for patients with MELAS and other debilitating primary mitochondrial diseases. For drug development professionals, the progression of this compound represents a significant step forward in a field with a high unmet medical need. Continued research and successful clinical development could offer a much-needed therapeutic option for this patient community.

References

- 1. Abliva reports positive clinical Phase 1a/b results for this compound including signs of efficacy in PMD patients - Inderes [inderes.dk]

- 2. Abliva Announces Publication of Results from Phase 1a/b Study of this compound in the Scientific Journal Brain [view.news.eu.nasdaq.com]

- 3. pharming.com [pharming.com]

- 4. musculardystrophyuk.org [musculardystrophyuk.org]

- 5. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Abliva — this compound ready for pivotal Phase II/III trial - Edison Group [edisongroup.com]

- 9. This compound for Mitochondrial Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

Foundational Research on KL1333 and Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on KL1333, a promising therapeutic agent for mitochondrial diseases. It details the compound's mechanism of action, focusing on its role in promoting mitochondrial biogenesis, and presents key preclinical data and detailed experimental methodologies.

Introduction to this compound and Mitochondrial Disease

Primary mitochondrial diseases (PMDs) are a group of debilitating genetic disorders characterized by impaired mitochondrial function, leading to a wide range of severe symptoms, most notably fatigue and muscle weakness.[1][2] Treatment options for these conditions are limited.[1] this compound is an orally available small molecule being developed as a potential treatment for PMDs.[2] It is a potent modulator of the intracellular nicotinamide adenine dinucleotide (NAD⁺) to NADH ratio, a critical factor in cellular energy metabolism.[3] Early clinical trials have shown that this compound is safe and well-tolerated, with promising indications of improved muscle strength and reduced fatigue in patients with PMD.[1][2][4]

Mechanism of Action: Modulating Cellular Energy Metabolism

This compound's therapeutic potential lies in its ability to directly address the compromised energy production that is a hallmark of mitochondrial diseases.[1] In many of these conditions, the balance between NAD⁺ and its reduced form, NADH, is disrupted, leading to impaired energy production.[1] this compound is designed to rectify this imbalance by increasing intracellular NAD⁺ levels.[1][5]

The core mechanism of this compound involves its interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][5] this compound acts as a substrate for NQO1, which utilizes NADH to reduce this compound.[2][5] This process effectively oxidizes NADH to NAD⁺, thereby increasing the intracellular NAD⁺/NADH ratio.[2][5] This restoration of a healthy NAD⁺ pool has two major downstream effects: increased ATP production and the induction of mitochondrial biogenesis.[5]

The this compound-NQO1-Mediated Signaling Pathway

The elevation of the NAD⁺/NADH ratio by this compound initiates a signaling cascade that culminates in the creation of new mitochondria.[2][5] This pathway is primarily mediated by the activation of two key cellular energy sensors: Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK).[2][5]

-

SIRT1 Activation: SIRT1 is an NAD⁺-dependent deacetylase. The increased availability of its substrate, NAD⁺, leads to its activation.[2][5]

-

AMPK Activation: The precise mechanism by which this compound activates AMPK is still under investigation, but it is known to be dependent on NQO1 activity.[6]

Both activated SIRT1 and AMPK converge on a master regulator of mitochondrial biogenesis, the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2][5] SIRT1 deacetylates and activates PGC-1α, while AMPK phosphorylates and activates it.[2][5] Activated PGC-1α then translocates to the nucleus and co-activates transcription factors that drive the expression of genes required for mitochondrial biogenesis and function.[2][5]

Figure 1: this compound Signaling Pathway for Mitochondrial Biogenesis.

Preclinical Data: In Vitro Efficacy

The effects of this compound on mitochondrial function have been extensively studied in various cell models, most notably in fibroblasts derived from patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), a common and severe mitochondrial disease.[2][5]

Quantitative Effects of this compound on Cellular and Mitochondrial Parameters

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on NAD⁺/NADH Ratio and ATP Levels

| Cell Line | This compound Concentration | Change in NAD⁺/NADH Ratio | Change in ATP Levels | Reference |

| MELAS Fibroblasts | 1 µM | Significantly Increased | Increased | [2][5] |

| C2C12 Myoblasts | 1 µM | Increased | Not Reported | [2][5] |

| L6 Myoblasts | 2 µM | Increased | Not Reported | [2][5] |

Table 2: Effect of this compound on Mitochondrial Biogenesis and Function in MELAS Fibroblasts (1 µM this compound)

| Parameter | Method | Result | Reference |

| Mitochondrial Mass | MitoTracker Green FM | Increased | [7] |

| Mitochondrial Membrane Potential | TMRM Staining | Increased | [7] |

| Oxidative Capacity | Seahorse XF Analyzer | Increased | [7] |

| Lactate Levels | Enzyme-based Assay | Decreased | [2][5] |

| Reactive Oxygen Species (ROS) | CM-H2DCFDA Staining | Decreased | [2][5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action and efficacy of this compound.

Measurement of Intracellular NAD⁺/NADH Ratio

A common method for determining the NAD⁺/NADH ratio involves using a commercially available microplate reader-based assay.

Principle: This assay utilizes an enzymatic cycling reaction. In the presence of NADH, a probe is reduced to a colored or fluorescent product. To measure NAD⁺, it is first converted to NADH. The total NAD⁺ and NADH concentration is measured, and a parallel sample is treated to destroy NAD⁺, allowing for the measurement of NADH only. The NAD⁺ concentration is then calculated by subtracting the NADH value from the total.

Protocol Overview:

-

Sample Preparation: Cells are cultured and treated with this compound. For total NAD⁺/NADH, cells are lysed with an extraction buffer. To measure NAD⁺ and NADH separately, parallel samples are subjected to acidic and basic extraction to degrade NADH and NAD⁺, respectively.

-

Standard Curve: A standard curve is prepared using known concentrations of NAD⁺.

-

Reaction: The cell lysates and standards are added to a 96-well plate. A reaction mixture containing a cycling enzyme and a probe is added.

-

Measurement: The plate is incubated, and the absorbance or fluorescence is measured using a microplate reader.

-

Calculation: The NAD⁺ and NADH concentrations in the samples are determined from the standard curve and normalized to protein concentration or cell number.

References

- 1. researchgate.net [researchgate.net]

- 2. Early clinical trial shows promising results for adults with primary mitochondrial disease | UCL Faculty of Brain Sciences [ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]

- 5. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]

- 7. researchgate.net [researchgate.net]

The Therapeutic Potential of KL1333 In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro therapeutic potential of KL1333, a novel NAD+ modulator currently under investigation for the treatment of primary mitochondrial diseases.[1] This document summarizes key quantitative data, details experimental protocols for cellular assays, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound is an orally available small molecule that acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][3][4] This interaction leads to the oxidation of NADH to NAD+, thereby increasing the intracellular NAD+/NADH ratio. This rebalancing of the crucial NAD+ pool is hypothesized to alleviate the consequences of mitochondrial dysfunction, which is often characterized by a reduced NAD+/NADH ratio.[2] The elevation of NAD+ levels by this compound triggers a signaling cascade involving SIRT1 and AMPK, which in turn activates PGC-1α, a master regulator of mitochondrial biogenesis.[2][3][4] This ultimately leads to improvements in mitochondrial function, enhanced energy production, and a reduction in oxidative stress.[2][3][4]

Quantitative In Vitro Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound in cell lines relevant to mitochondrial disease research.

Table 1: Effect of this compound on NQO1 Activity and Intracellular NAD+/NADH Ratio

| Cell Line | Treatment | Outcome | Result | Reference |

| C2C12 Myoblasts | 1 µM this compound for 30 min | Intracellular NAD+/NADH Ratio | Significant Increase | [2] |

| L6 Myoblasts | 2 µM this compound for 30 min | Intracellular NAD+/NADH Ratio | Significant Increase | [2] |

| MELAS Fibroblasts | 1 µM this compound for 30 min | Intracellular NAD+/NADH Ratio | Significant Increase (above wild-type levels) | [2] |

Table 2: Effects of this compound on Cellular Energetics and Oxidative Stress in MELAS Fibroblasts

| Parameter | Treatment | Outcome | Result | Reference |

| ATP Levels | 1 µM this compound for 24 h | Intracellular ATP | Significant Increase | [2] |

| Lactate Levels | 1 µM this compound for 24 h | Intracellular Lactate | Decrease | [2] |

| ROS Levels | 1 µM this compound for 24 h | Intracellular ROS | Decrease | [2] |

Table 3: Effects of this compound on Mitochondrial Function in MELAS Fibroblasts

| Parameter | Treatment | Outcome | Result | Reference |

| Mitochondrial Mass | 1 µM this compound | Mitochondrial Content | Increase | [2] |

| Mitochondrial Membrane Potential | 1 µM this compound | Mitochondrial Membrane Potential | Increase | [2] |

| Oxidative Capacity | 1 µM this compound | Oxygen Consumption Rate | Increase | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its in vitro evaluation.

Figure 1: Proposed signaling pathway of this compound.

Figure 2: General workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the in vitro evaluation of this compound. These protocols are based on published research and general laboratory practices.

Cell Culture and this compound Treatment

-

Cell Lines:

-

Human fibroblasts derived from patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS).

-

C2C12 mouse myoblasts.

-

L6 rat myoblasts.

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, cells are treated with the desired concentrations of this compound (e.g., 1 µM) for specified durations (e.g., 30 minutes to 24 hours). Control cells are treated with the vehicle (DMSO) at the same final concentration.

Measurement of Intracellular NAD+/NADH Ratio

-

Principle: This assay quantifies the levels of NAD+ and NADH in cell lysates.

-

Protocol:

-

After this compound treatment, cells are washed with cold PBS and harvested.

-

Intracellular NAD+ and NADH are extracted using specialized extraction buffers (one for NAD+ and one for NADH) as per the manufacturer's instructions of a commercial NAD+/NADH assay kit.

-

The extracts are heated to degrade the unwanted form of the nucleotide (NADH in the NAD+ extract and vice versa).

-

The extracts are then neutralized.

-

The amount of NAD+ and NADH in each sample is determined using an enzymatic cycling reaction, where the product is measured colorimetrically or fluorometrically with a microplate reader.

-

The NAD+/NADH ratio is calculated from the measured concentrations.

-

Measurement of Intracellular ATP Levels

-

Principle: This assay measures the total ATP content in cell lysates as an indicator of cellular energy status.

-

Protocol:

-

Following this compound treatment, cells are lysed to release intracellular ATP.

-

A luciferin-luciferase-based ATP assay kit is used for quantification.

-

The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

The luminescence is measured using a luminometer, and the ATP concentration is determined by comparison to a standard curve.

-

Measurement of Intracellular Lactate and Reactive Oxygen Species (ROS)

-

Lactate Measurement:

-

Cell lysates are prepared after this compound treatment.

-

A colorimetric or fluorometric lactate assay kit is used to measure the lactate concentration.

-

The assay typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration, which is measured with a microplate reader.

-

-

ROS Measurement:

-

Cells are incubated with a fluorescent ROS indicator dye (e.g., CM-H2DCFDA) after this compound treatment.

-

The dye becomes fluorescent upon oxidation by ROS.

-

The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Principle: This technique is used to detect and quantify the protein levels of key components of the this compound signaling pathway, such as total and phosphorylated AMPK and PGC-1α.

-

Protocol:

-

Cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-AMPK, anti-AMPK, anti-PGC-1α).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Band intensities are quantified using densitometry software.

-

Analysis of Mitochondrial Mass and Membrane Potential

-

Mitochondrial Mass:

-

Cells are stained with a fluorescent dye that accumulates in mitochondria regardless of the membrane potential (e.g., MitoTracker Green FM).

-

The fluorescence intensity, which is proportional to the mitochondrial mass, is measured by flow cytometry.

-

-

Mitochondrial Membrane Potential:

-

Cells are stained with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., TMRE).

-

The fluorescence intensity is measured by flow cytometry. A decrease in fluorescence indicates mitochondrial depolarization.

-

Conclusion

The in vitro data strongly suggest that this compound has the potential to ameliorate mitochondrial dysfunction by modulating the intracellular NAD+/NADH ratio. Through the activation of the NQO1-SIRT1-AMPK-PGC-1α signaling pathway, this compound has been shown to enhance mitochondrial biogenesis, improve cellular energetics, and reduce oxidative stress in cellular models of mitochondrial disease.[2] These preclinical findings provide a solid rationale for the ongoing clinical development of this compound as a novel therapeutic agent for patients with primary mitochondrial diseases.[5][6] Further in vitro studies could continue to elucidate the full spectrum of its cellular effects and identify potential biomarkers of response.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. A Modified Chromogenic Assay for Determination of the Ratio of Free Intracellular NAD+/NADH in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of KL1333: An In-depth Technical Review of Early-Stage Efficacy Findings

For Immediate Release to the Scientific Community

This technical guide delves into the early-stage research findings on the efficacy of KL1333, a novel, orally available small molecule in development for primary mitochondrial diseases (PMD). The information presented herein is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preclinical and initial clinical evidence supporting this compound's mechanism of action and therapeutic potential.

Core Mechanism of Action: A Novel NAD+ Modulator

This compound acts as a modulator of the intracellular nicotinamide adenine dinucleotide (NAD+) pool.[1][2] It functions as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that facilitates the oxidation of NADH to NAD+.[1][2][3] This action elevates the intracellular NAD+/NADH ratio, a critical factor in cellular energy metabolism that is often diminished in mitochondrial diseases.[1] The restoration of this ratio triggers a cascade of downstream effects, primarily through the activation of the SIRT1/AMPK/PGC-1α signaling network, which is pivotal for mitochondrial biogenesis and function.[1]

Preclinical Efficacy in Cellular Models of Mitochondrial Disease

Early research has demonstrated the potential of this compound to ameliorate mitochondrial dysfunction in cellular models. Studies utilizing fibroblasts from patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), as well as C2C12 and L6 myoblasts, have shown that this compound treatment leads to significant improvements in key bioenergetic parameters.[1][4]

Quantitative Preclinical Data Summary

| Parameter | Cell Line | Treatment | Outcome | Reference |

| NAD+/NADH Ratio | MELAS Fibroblasts | 1 µM this compound (30 min) | Significantly increased above wild-type levels | [1] |

| C2C12 Myoblasts | 1 µM this compound (30 min) | Significant increase | [1] | |

| L6 Myoblasts | 2 µM this compound (30 min) | Significant increase | [1] | |

| Intracellular ATP Levels | MELAS Fibroblasts | 1 µM this compound (24 h) | Increased | [1][4] |

| Intracellular Lactate Levels | MELAS Fibroblasts | 1 µM this compound (24 h) | Decreased | [1][4] |

| Reactive Oxygen Species (ROS) | MELAS Fibroblasts | 1 µM this compound (24 h) | Decreased | [1][4] |

| Mitochondrial Mass | MELAS Fibroblasts | 1 µM this compound (24 h) | Increased | [1] |

| Mitochondrial Membrane Potential | MELAS Fibroblasts | 1 µM this compound (24 h) | Increased | [1] |

| Oxidative Capacity | MELAS Fibroblasts | 1 µM this compound (24 h) | Increased | [1] |

Phase 1a/b Clinical Trial Findings: Early Signs of Efficacy in Patients

A Phase 1a/b clinical trial (NCT03056209) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in both healthy volunteers and patients with PMD.[5][6][7][8][9][10][11][12] The study was a double-blind, randomized, placebo-controlled trial involving single and multiple ascending doses.[6][8][9] The patient cohort included eight individuals with genetically confirmed PMD, with six receiving this compound and two receiving a placebo for 10 days.[6][13]

The trial demonstrated that this compound was safe and well-tolerated.[6][7] Importantly, early signals of efficacy were observed in the patient cohort, with numerically superior improvements in patient-reported fatigue and a functional measure of muscle endurance compared to the placebo group.[6][7][14] A dose-dependent effect was also noted.[13]

Quantitative Phase 1b Efficacy Endpoints

While precise numerical data with statistical analysis from the Phase 1b study are not fully available in the public domain, a corporate presentation has visually summarized the key findings.

| Endpoint | This compound Group (n=6) | Placebo Group (n=2) | Duration |

| Fatigue Reduction (NeuroQoL Fatigue Change) | Demonstrated improvement from baseline | Minimal change from baseline | 10 days |

| Muscle Function Improvement (30-second Sit-to-Stand) | Showed a mean improvement in repetitions | Showed a smaller mean improvement | 10 days |

| Lactate:Pyruvate Ratio | Indicated a trend towards normalization | No significant change | 10 days |

Experimental Protocols

In Vitro Efficacy Studies (Adapted from Seo et al., 2018)

-

Cell Culture: Human fibroblasts from MELAS patients and C2C12 and L6 myoblasts were cultured under standard conditions.

-

NAD+/NADH Ratio Measurement: Intracellular NAD+ and NADH levels were measured using a microplate reader-based assay following cell lysis and extraction. The ratio was calculated based on the concentrations of NAD+ and NADH.[1]

-

ATP Measurement: Intracellular ATP levels were determined using a luminescence-based ATP assay kit after cell lysis.[1][4]

-

Lactate and ROS Measurement: Intracellular lactate was measured using an enzyme-based colorimetric assay. Reactive Oxygen Species (ROS) levels were assessed by flow cytometry using the fluorescent probe CM-H2DCFDA.[1][4]

-

Mitochondrial Mass and Membrane Potential: Mitochondrial mass was quantified by flow cytometry after staining with MitoTracker Green FM. Mitochondrial membrane potential was measured by flow cytometry using the TMRM stain.[1]

-

Western Blotting for AMPK Activation: The activation of AMPK was assessed by Western blotting using antibodies specific for the phosphorylated forms of AMPK and its downstream target, ACC.[4]

Phase 1a/b Clinical Trial Design

-